![molecular formula C12H19N3 B1472329 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 1504160-08-0](/img/structure/B1472329.png)
2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
説明
“2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is a chemical compound with the molecular formula C12H19N3. It is a building block based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold .
Synthesis Analysis
The synthesis of this compound involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed .Molecular Structure Analysis
The molecular structure of “this compound” is based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . The structure allows for the introduction of different substituents in various positions of the pyrazole and/or piperazine rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C12H19N3. The molecular weight is 205.3 g/mol.科学的研究の応用
Synthesis and Derivative Formation
2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is involved in the synthesis of various heterocyclic compounds, demonstrating its utility in creating novel chemical entities with potential biological activities. For instance, it serves as a starting or intermediate compound in the synthesis of substituted 4,5,6,7-tetrahydroindoles and their derivatives. These derivatives have been synthesized to explore their cytotoxic activities against tumor and normal human cell lines, showing higher inhibitory effects towards tumor cells compared to the reference drug doxorubicin while being minimally active towards normal cells (Mohareb & Abdelaziz, 2013). Additionally, the compound is utilized in the switchable synthesis of pyrroles and pyrazines via Rh(II)-catalyzed reactions with isoxazoles, highlighting its versatility in chemical transformations (Rostovskii et al., 2017).
Antitumor Evaluations
Research has also focused on evaluating the antitumor potential of derivatives synthesized from this compound. In one study, the synthesized compounds exhibited significant inhibitory effects on various human tumor cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, indicating the therapeutic potential of these derivatives in cancer treatment (Mohareb et al., 2015).
Antimicrobial and Anti-inflammatory Activities
Compounds derived from this compound have been explored for their antimicrobial and anti-inflammatory properties. A study synthesized a series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety. These compounds were evaluated for their antibacterial and antifungal activities, with some showing promising results (Kendre et al., 2015).
作用機序
Target of Action
The primary target of 2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) for HBV . It effectively inhibits a broad range of nucleos(t)ide-resistant HBV variants . The compound interacts with the HBV core protein, leading to changes in its conformation that inhibit the virus’s ability to replicate .
Biochemical Pathways
It is known that the compound disrupts the life cycle of hbv by modulating the conformation of the core protein . This disruption prevents the virus from replicating, thereby reducing the viral load .
Result of Action
The primary result of the action of this compound is the reduction of HBV DNA viral load . By inhibiting the replication of the virus, the compound can potentially slow the progression of the disease and mitigate its symptoms .
将来の方向性
The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold are discussed . The utilization of building blocks obtained for different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups, is demonstrated . The advantages of the proposed approach are proven compared with other known methodologies .
生化学分析
Biochemical Properties
2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a core protein allosteric modulator (CpAM) for the inhibition of hepatitis B virus (HBV) core protein . This compound interacts with the HBV core protein, altering its conformation and thereby inhibiting the replication of the virus. Additionally, it has shown interactions with various nucleoside-resistant HBV variants, making it a promising candidate for antiviral therapy .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involved in viral replication. The compound has been shown to inhibit HBV DNA viral load in mouse models, indicating its potential to disrupt viral replication at the cellular level . Furthermore, it may affect gene expression related to viral replication and immune response, although detailed studies on these aspects are still ongoing.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the HBV core protein. This binding induces conformational changes in the protein, rendering it incapable of supporting viral replication . The compound acts as an allosteric modulator, meaning it binds to a site other than the active site of the enzyme, causing a change in its activity. This mechanism of action is crucial for its effectiveness against nucleoside-resistant variants of HBV.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its inhibitory effects on HBV replication over extended periods . Degradation products and long-term effects on cellular function are areas that require further investigation. In vitro and in vivo studies have shown that the compound remains effective over time, but detailed kinetic studies are needed to fully understand its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces HBV DNA viral load without significant toxicity . At higher doses, potential adverse effects such as hepatotoxicity and immunosuppression have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its breakdown into various metabolites . These metabolites may have different biological activities and contribute to the overall pharmacological profile of the compound. Understanding these pathways is crucial for predicting drug interactions and potential side effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, such as the liver, where HBV replication primarily occurs. The compound’s distribution profile is essential for its therapeutic efficacy and helps in designing targeted delivery systems.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with viral proteins Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its antiviral activity
特性
IUPAC Name |
2-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-2-4-10(5-3-1)12-8-11-9-13-6-7-15(11)14-12/h8,10,13H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPXOBRZYYEMRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN3CCNCC3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-1-[4-(morpholin-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B1472246.png)
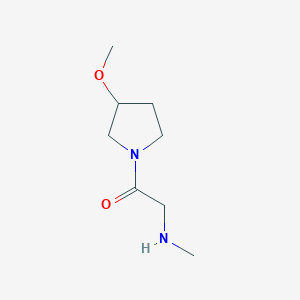
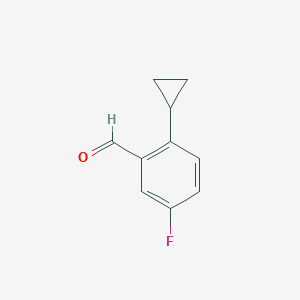

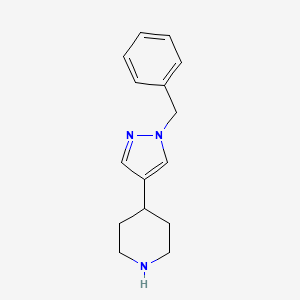
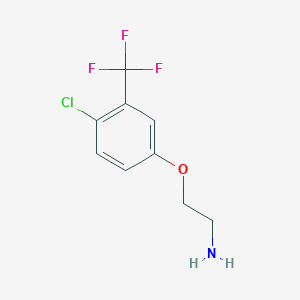

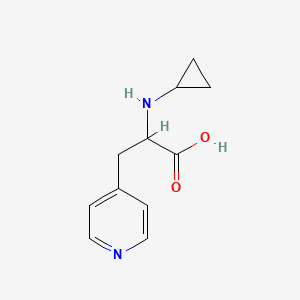



![N-[2-(3-methoxyphenyl)ethyl]cyclobutanamine](/img/structure/B1472267.png)

![[2-(2-Bromophenyl)-ethoxy]-acetic acid](/img/structure/B1472269.png)
